4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNOS It is a piperidine derivative that features a methoxyphenyl group attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Sulfanyl Linkage: The initial step involves the reaction of 4-methoxyphenyl thiol with an appropriate alkylating agent to form the sulfanyl linkage.
Piperidine Derivatization: The intermediate product is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl and piperidine moieties play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
- 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride
Uniqueness
4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H22ClNOS |
---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H |
InChI Key |
YYLNRUNFSXXKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2CCNCC2.Cl |
Origin of Product |
United States |
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